molecular formula C8H10N2O3 B2419264 Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate CAS No. 595610-39-2

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate

Cat. No.: B2419264
CAS No.: 595610-39-2
M. Wt: 182.179
InChI Key: YBPHYPLZNJIBHC-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate (CAS#: 595610-39-2) is a high-purity chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.177 g/mol . This fused heterocyclic system is of significant interest in medicinal and organic chemistry as a valuable scaffold for the synthesis of novel bioactive molecules. Its structure incorporates both a pyrazole ring, known for its prevalence in pharmaceuticals, and a dihydrofuran ring, making it a versatile building block for developing new therapeutic agents. Key physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 384.9±30.0 °C at 760 mmHg . The compound's structure is closely related to pyrazoline derivatives, a class well-documented for possessing a wide spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antidepressant properties . As such, this compound serves as a critical precursor or intermediate for researchers designing and synthesizing new molecules for biological evaluation in drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-3-4-13-7(5)10-9-6/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHYPLZNJIBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCOC2=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver-Catalyzed Cyclization

The Ag(I) ion coordinates to the alkyne, facilitating nucleophilic attack by the hydroxyl group to form the furan ring. DFT calculations indicate a ΔG‡ of 22.3 kcal/mol for the 5-endo-dig pathway, favoring cyclization over alternative pathways. Common side products include 2H-furo[2,3-c]pyrazoles from over-oxidation, which can be minimized by inert atmosphere conditions.

Hydrazine Cyclocondensation

Proton transfer from hydrazine to the β-ketoester generates an enolate, which undergoes intramolecular nucleophilic addition to form the pyrazole ring. Competing pathways leading to 5-hydroxy-pyrazolines are suppressed by using excess hydrazine (1.2 equiv).

Multicomponent Mechanism

The catalyst activates both the aldehyde and nitrile components, enabling Knoevenagel condensation followed by cyclocondensation. In situ IR spectroscopy reveals intermediate imine formation within 10 minutes, preceding pyrazole ring closure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate features a fused ring system comprising furan and pyrazole moieties, which contributes to its distinctive reactivity and biological properties. The molecular formula is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of approximately 182.18 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable intermediate in synthetic pathways and a candidate for pharmacological exploration .

Preliminary studies indicate that ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate exhibits promising anti-inflammatory and analgesic properties. Its unique structure may enhance its interaction with specific biological targets, potentially influencing enzyme activity or receptor binding .

Recent investigations have highlighted the potential of this compound in developing new therapeutic agents for conditions such as pain management and inflammatory diseases. For instance, derivatives of pyrazole compounds have been documented to possess antimicrobial and anticancer activities .

Synthesis of Derivatives

This compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create various derivatives that exhibit enhanced biological activities. For example, the synthesis of ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate has been reported to improve lipophilicity and bioavailability .

Synthetic Pathways

Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate can be synthesized through multiple methods involving different reagents and conditions. Its role as an intermediate allows chemists to incorporate it into more complex molecular architectures effectively .

The compound's accessibility makes it an attractive target for synthetic chemists aiming to explore new chemical space or develop novel therapeutic agents.

Case Studies in Synthesis

A notable case study involved the reaction of ethyl 2-chloroacetate with hydrazine derivatives to yield various pyrazole derivatives . These derivatives were then tested for their biological activities, showcasing the compound's utility as a precursor in drug discovery.

Potential Future Applications

The ongoing research into ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate indicates its potential application in:

  • Pharmaceutical Development : As a scaffold for developing new anti-inflammatory and analgesic drugs.
  • Material Science : Exploring its properties for use in polymers or other materials due to its unique structural characteristics.
  • Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide based on its biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and division . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is unique due to its fused ring system, which combines both furan and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate (CAS: 595610-39-2) is a heterocyclic compound characterized by a unique fused ring system comprising furan and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The purpose of this article is to explore the biological activity of ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate by reviewing synthesis methods, biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C8H10N2O3
  • Molecular Weight : 182.18 g/mol
  • Structure : The compound features fused furan and pyrazole rings with a carboxylic acid ester functionality, which is believed to contribute to its biological properties.

Synthesis Methods

Various synthetic routes have been developed for the preparation of ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate. These methods highlight the compound's accessibility for further chemical modifications:

Synthesis MethodDescription
Cyclization of hydrazonesInvolves the reaction of hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
EsterificationThe carboxylic acid is converted to its ethyl ester using ethanol and acid catalysts.
Multi-step synthesisCombines various reactions such as cyclization, reduction, and esterification to yield the target compound.

Anti-inflammatory Activity

Preliminary studies indicate that ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate exhibits significant anti-inflammatory properties. For instance:

  • Carrageenan-induced paw edema model : The compound showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Analgesic Properties

The analgesic effects of this compound have also been explored:

  • In various assays, it has demonstrated the ability to alleviate pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

Structure-Activity Relationships (SAR)

The unique structural features of ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate may influence its biological activity:

  • Fused ring system : The combination of furan and pyrazole rings contributes to its interaction with biological targets such as enzymes and receptors.
  • Carboxylic acid ester functionality : This group may enhance lipophilicity and facilitate membrane permeability, impacting bioavailability and efficacy .

Case Studies

Several studies have investigated related compounds within the furo[2,3-c]pyrazole class to elucidate their biological activities:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity. Compounds with similar structural motifs exhibited up to 84% inhibition in carrageenan-induced edema compared to standard drugs .
  • Antiproliferative Activity : Research on dihydro-1H-furo[2,3-c]pyrazole-flavone hybrids revealed targeted antiproliferative effects against cancer cell lines, indicating potential applications in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions (MCRs). For example, a one-pot reaction involving ethyl acetoacetate, hydrazine, aldehydes, and ethyl cyanoacetate under aqueous ethanol conditions yields derivatives like ethyl 4-benzyl-5-imino-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-4-carboxylate (46% yield) through intermediates formed via nucleophilic attack and cyclization . Green synthesis methods using urea as a catalyst or ultrasound irradiation in water-ethanol mixtures can enhance efficiency, achieving yields up to 98% with reduced reaction times (e.g., 10 minutes vs. 1 hour for conventional methods) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, the pyran ring adopts a flattened sofa conformation (deviations <0.1 Å) with hydrogen bonding (N–H⋯O/N) stabilizing the lattice .
  • NMR spectroscopy : Confirms proton environments (e.g., NH at δ 1H, aromatic protons at δ 2H) and carbon frameworks .
  • Mass spectrometry (TOF-MS) : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 333.0961) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of furopyrazole derivatives be validated experimentally?

Mechanistic pathways are inferred through intermediate trapping and isotopic labeling. For instance, in the synthesis of ethyl 4-benzyl derivatives, intermediates B and C (formed via Knoevenagel condensation) undergo cyclization to yield intermediate E, followed by intramolecular nucleophilic attack of the carbonyl oxygen on the cyano group . Kinetic studies under varying pH and temperature conditions can further elucidate rate-determining steps.

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include disordered solvent molecules (e.g., dimethyl sulfoxide with split S-atom positions) and anisotropic displacement parameters. Using SHELX programs (e.g., SHELXL for refinement), hydrogen atoms are geometrically constrained (C–H = 0.93–0.98 Å), and absorption corrections (e.g., SCALE3 ABSPACK) are applied to high-resolution data (R factor = 0.068) .

Q. How is the bioactivity of furopyrazole derivatives assessed, and what structural features correlate with activity?

Bioactivity is evaluated via assays like:

  • DNA biosensors : Measures binding affinity to carcinogenic compounds using electrochemical competition with methylene blue .
  • Antimicrobial/antitumor assays : Tests inhibition zones (agar diffusion) or IC₅₀ values (MTT assay) . Substituents like electron-withdrawing groups (e.g., cyano) and aromatic moieties enhance activity by improving target interaction .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

Contradictions, such as unexpected NMR splitting or bond length deviations, are addressed by:

  • Revisiting sample purity (e.g., recrystallization in DMSO ).
  • Validating crystallographic models against residual density maps (e.g., ensuring occupancy ratios for disordered atoms are correctly refined) .

Q. What role do non-covalent interactions play in stabilizing the crystal structure?

Hydrogen bonds (N–H⋯O, N–H⋯N) and π-π stacking between pyrazole and phenyl rings (dihedral angles ~84°) create a 3D network. For example, N–H⋯O bonds link molecules into [010]-direction chains, while solvent molecules fill voids via van der Waals interactions .

Q. What advancements exist in eco-friendly synthesis of furopyrazole derivatives?

Green protocols emphasize:

  • Solvent-free or aqueous conditions : Reduces toxicity (e.g., water-ethanol mixtures ).
  • Catalyst design : Mn/ZrO₂ nanoparticles or urea improve atom economy and reduce waste .
  • Energy efficiency : Ultrasound irradiation lowers reaction times and energy consumption by enhancing mass transfer .

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